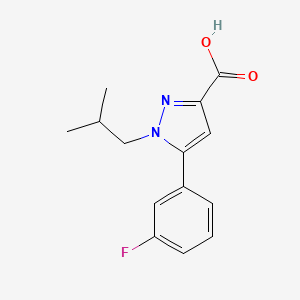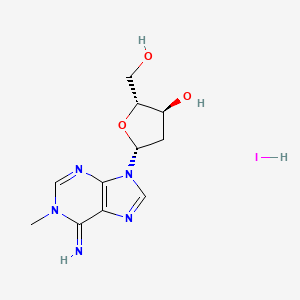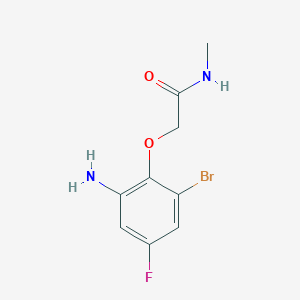
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is an organic compound with a complex structure that includes bromine, fluorine, and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2-amino-6-bromo-4-fluorophenol.
Reaction with Acetyl Chloride: The phenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-(2-amino-6-bromo-4-fluorophenoxy)acetyl chloride.
Amidation: The acetyl chloride derivative is then reacted with methylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amide group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the amide to an amine.
Major Products
Substitution: Products can include derivatives with different halogens or other substituents.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically yields amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in developing new materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mecanismo De Acción
The mechanism of action for 2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide would depend on its specific application:
Enzyme Inhibition: If used as a pharmaceutical, it may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways.
Material Properties: In materials science, its action would be related to its chemical and physical properties, such as its ability to form stable films or coatings.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide
- 2-(2-amino-6-bromo-4-fluorophenoxy)-N-(3-chlorophenyl)acetamide
- Methyl 4-(2-amino-6-bromo-4-fluorophenoxy)butanoate
Uniqueness
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide is unique due to its specific combination of bromine, fluorine, and an amide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications or interactions.
Propiedades
Fórmula molecular |
C9H10BrFN2O2 |
|---|---|
Peso molecular |
277.09 g/mol |
Nombre IUPAC |
2-(2-amino-6-bromo-4-fluorophenoxy)-N-methylacetamide |
InChI |
InChI=1S/C9H10BrFN2O2/c1-13-8(14)4-15-9-6(10)2-5(11)3-7(9)12/h2-3H,4,12H2,1H3,(H,13,14) |
Clave InChI |
IYEHGBAGDGKFLX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)COC1=C(C=C(C=C1Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)
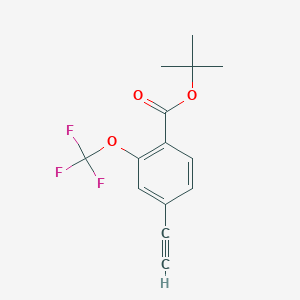

![1-Cyclopropyl-6-hydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12076943.png)
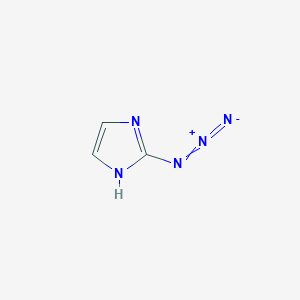
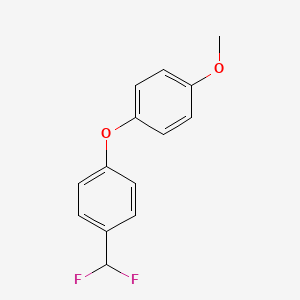





![(2R,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12076991.png)
